molecular formula C6H7N3O3 B1393266 5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 1283108-68-8

5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No. B1393266
M. Wt: 169.14 g/mol
InChI Key: DLPRQNGCZIVCJY-UHFFFAOYSA-N
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Description

The compound “5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine” is a complex organic molecule that contains several functional groups, including a 5,6-dihydro-1,4-dioxin ring and a 1,3,4-oxadiazol ring . These types of compounds are often used in the development of new drugs and materials due to their unique chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 5,6-dihydro-1,4-dioxin ring attached to a 1,3,4-oxadiazol ring . These rings would likely impart significant steric and electronic effects on the molecule, influencing its reactivity and interactions with other molecules .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of reactions. For example, oxadiazoles can participate in nucleophilic substitution reactions, and dioxins can undergo electrophilic aromatic substitution .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

  • Compounds with the 1,3,4-oxadiazol-2-amine structure have been explored for their antimicrobial and antioxidant activities. For example, some derivatives displayed promising antibacterial, antifungal, and radical scavenging activities, comparable or superior to standard references (Saundane, Verma, & Katkar, 2013).

Anti-inflammatory Properties

Anticancer Potential

  • These compounds have been evaluated for their anticancer properties. Specific derivatives demonstrated notable cytotoxicity against various cancer cell lines, indicating potential for development as anticancer agents (Megally Abdo & Kamel, 2015).

Crystal Structure Analysis

  • Studies on the crystal structure of related compounds provide insights into their molecular properties, like hydrogen bonds and π-interactions, which are crucial for understanding their biological activities (Zhu, Yang, Zhou, Lin, Wang, & Lu, 2021).

Synthesis Techniques

  • Advanced synthesis techniques, including one-pot, multi-component reactions, have been developed for these derivatives, offering efficient and versatile methods for producing a variety of 1,3,4-oxadiazole derivatives (Ramazani & Rezaei, 2010).

Future Directions

The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity and interactions with other molecules, and exploring its potential uses in fields like medicine or materials science .

properties

IUPAC Name

5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c7-6-9-8-5(12-6)4-3-10-1-2-11-4/h3H,1-2H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPRQNGCZIVCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680507
Record name 5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine

CAS RN

1283108-68-8
Record name 5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine

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